molecular formula C7H9NO2S B1296731 Ethyl 4-methylthiazole-2-carboxylate CAS No. 7210-73-3

Ethyl 4-methylthiazole-2-carboxylate

Cat. No. B1296731
Key on ui cas rn: 7210-73-3
M. Wt: 171.22 g/mol
InChI Key: YJWKNFZGGQBYGD-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

The reaction solution of ethyl 4-methylthiazole-2-carboxylate of preparation 83 (240 mg, 1.40 mmol), NBS (277 mg, 1.14 mmol) in CH3CN (5 mL) was heated at 50° C. for overnight under nitrogen. ˜20% starting material was present by LCMS. Additional portion of NBS (70 mg) was added. The reaction solution was heated at 60° C. for 4 hr, diluted with EtOAc (30 ml), washed with water (2×20 mL), brine, dried over sodium sulfate and purified with a silica gel column by ISCO CombiFlash® chromatography eluting with 0%-20% EtOAc/Heptane to give the title compound as a yellowish oil (177 mg, 50.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
83
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
277 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
50.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[S:5][CH:6]=1.C1C(=O)N([Br:19])C(=O)C1>CC#N.CCOC(C)=O>[Br:19][C:6]1[S:5][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1)C(=O)OCC
Name
83
Quantity
240 mg
Type
reactant
Smiles
Name
Quantity
277 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
5 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
70 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was heated at 60° C. for 4 hr
Duration
4 h
WASH
Type
WASH
Details
washed with water (2×20 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified with a silica gel column by ISCO CombiFlash® chromatography
WASH
Type
WASH
Details
eluting with 0%-20% EtOAc/Heptane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(S1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 177 mg
YIELD: PERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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